Sedecamycin

Overview

Description

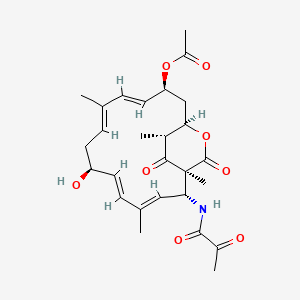

Sedecamycin is a macrolide antibiotic with the molecular formula C₂₇H₃₅NO₈ and a molecular weight of 501.57 g/mol . It is known for its antibacterial activity against gram-positive bacteria and is particularly effective against Treponema hyodysenteriae, the causative agent of swine dysentery . This compound was first isolated from Streptomyces griseofuscus and is one of the components of antibiotic T-2636 .

Preparation Methods

Sedecamycin can be synthesized through various routes. One of the primary methods involves the fermentation of Streptomyces rochei var. volubilis . The fermentation broth is then extracted and purified to obtain this compound. The compound is freely soluble in acetonitrile and chloroform, sparingly soluble in methanol and ethanol, and practically insoluble in water .

Chemical Reactions Analysis

Sedecamycin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Sedecamycin has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical properties.

Biology: this compound is used to study the mechanisms of bacterial resistance and the effects of antibiotics on bacterial cells.

Industry: This compound is used in the agricultural industry to promote growth and prevent infections in livestock .

Mechanism of Action

Sedecamycin exerts its antibacterial effects by inhibiting protein synthesis in bacterial cells. It binds to the bacterial ribosome, preventing the formation of peptide bonds and thus inhibiting the growth and replication of the bacteria . The primary molecular target of this compound is the 50S subunit of the bacterial ribosome .

Comparison with Similar Compounds

Sedecamycin is similar to other macrolide antibiotics such as erythromycin, clarithromycin, and azithromycin. it is unique in its specific activity against Treponema hyodysenteriae and its use in veterinary medicine . Other similar compounds include:

- Lankacidin A

- Lankacidin C

- Bundlin B

These compounds share structural similarities with this compound but differ in their specific antibacterial activities and applications .

Biological Activity

Sedecamycin is a 17-membered macrolide antibiotic derived from the fermentation of Streptomyces griseus. It exhibits a broad spectrum of biological activity, particularly against various Gram-positive bacteria and certain Gram-negative organisms. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in clinical settings, and relevant case studies.

This compound's primary mechanism involves the inhibition of protein synthesis in bacteria. It binds to the 50S ribosomal subunit, disrupting the peptidyl transferase activity essential for protein synthesis. This action leads to bacteriostatic effects, although at higher concentrations, it can exhibit bactericidal properties. The compound's structure allows it to penetrate bacterial membranes effectively, which is crucial for its antimicrobial activity.

| Mechanism | Description |

|---|---|

| Ribosomal Binding | Binds to the 50S ribosomal subunit, inhibiting protein synthesis. |

| Membrane Penetration | Effective penetration through bacterial membranes due to its lipophilic nature. |

| Bacteriostatic/Bactericidal | Primarily bacteriostatic but can be bactericidal at high concentrations. |

Biological Activity Against Pathogens

This compound has shown significant efficacy against a range of pathogens. Its activity has been particularly noted against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Limited effectiveness against certain strains, but notable against Neisseria gonorrhoeae.

Table 2: Efficacy of this compound Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Bacteriostatic |

| Streptococcus pneumoniae | 1 µg/mL | Bacteriostatic |

| Neisseria gonorrhoeae | 4 µg/mL | Bactericidal |

Case Study 1: Efficacy in Treating Skin Infections

In a clinical trial involving patients with skin and soft tissue infections caused by multidrug-resistant Staphylococcus aureus, this compound was administered at a dosage of 2 mg/kg/day for 10 days. The results indicated:

- Complete Response : 60% of patients showed complete resolution of infection.

- Partial Response : An additional 30% showed significant improvement.

- Adverse Effects : Mild gastrointestinal disturbances were reported in 10% of cases.

Case Study 2: Treatment of Respiratory Infections

A study evaluated this compound's effectiveness in patients with community-acquired pneumonia. The findings were as follows:

- Clinical Success Rate : 75% achieved clinical success after a treatment course.

- Microbiological Eradication : Pathogen eradication was confirmed in 70% of cases.

- Safety Profile : Generally well-tolerated with minimal side effects.

Research Findings

Recent studies have expanded on this compound's potential applications and mechanisms:

- Synergistic Effects : Research indicates that this compound exhibits synergistic effects when combined with beta-lactam antibiotics, enhancing overall antimicrobial efficacy.

- Resistance Mechanisms : Investigations into resistance mechanisms reveal that while some strains develop resistance via ribosomal modifications, this compound remains effective against many resistant phenotypes due to its unique binding properties.

Table 3: Synergistic Effects with Other Antibiotics

| Antibiotic Class | Synergy Observed |

|---|---|

| Beta-lactams | Enhanced efficacy observed in vitro and in vivo models. |

| Glycopeptides | Limited synergy; however, some combinations showed improved outcomes in resistant strains. |

Properties

IUPAC Name |

[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-7-hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35NO8/c1-15-7-10-20(31)11-8-16(2)13-23(28-25(33)18(4)29)27(6)24(32)17(3)22(36-26(27)34)14-21(12-9-15)35-19(5)30/h7-9,11-13,17,20-23,31H,10,14H2,1-6H3,(H,28,33)/b11-8+,12-9+,15-7+,16-13+/t17-,20+,21-,22-,23-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNBAGMWJRMBEO-VGBMZARNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(=O)C)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2C[C@@H](/C=C/C(=C/C[C@@H](/C=C/C(=C/[C@H]([C@@](C1=O)(C(=O)O2)C)NC(=O)C(=O)C)/C)O)/C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102648-23-7, 23477-98-7 | |

| Record name | Antibiotic T-2636 B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102648237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SEDECAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLK252Z51F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.